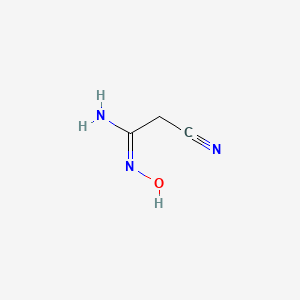
Diethyl 2-ethyl-2-fluoropropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-ethyl-2-fluoropropanedioate, also known as DEEP, is a fluorinated compound that has gained significant attention in recent years due to its unique chemical properties. The compound is commonly used in scientific research as a reagent for organic synthesis, and it has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of applications. In
Aplicaciones Científicas De Investigación
Fluorinating Agents
Diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) has been identified as a crystalline fluorinating agent that exhibits enhanced thermal stability and ease of handling compared to traditional reagents. This agent, which can be derived from processes involving Diethyl 2-ethyl-2-fluoropropanedioate, facilitates the conversion of alcohols to alkyl fluorides and carbonyls to gem-difluorides with superior selectivity and efficiency, minimizing side product formation (L’Heureux et al., 2010).
Synthesis of Fluorinated Compounds
Diethyl 2-fluoromalonate ester, closely related to this compound, serves as a pivotal building block in the synthesis of fluorinated compounds, including 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. This is achieved through nucleophilic aromatic substitution reactions followed by a series of esterification and reductive cyclisation processes, showcasing the compound's utility in creating structurally diverse fluorinated molecules (Harsanyi et al., 2014).
Electron-Injecting Materials for Polymer LEDs
In the realm of materials science, this compound-related compounds have been synthesized for use as electron-injecting and transporting materials in polymer light-emitting diodes (PLEDs). The unique solubility of these materials in polar solvents positions them as excellent candidates for multilayer solution-processed PLEDs, contributing to enhanced device performance (Huang et al., 2009).
Anti-Inflammatory Analogues
Research into anti-inflammatory compounds has led to the development of α-fluoro analogues of α-arylpropionic acids. This compound plays a role in the synthesis of these analogues, providing a pathway to explore novel therapeutic agents with potential anti-inflammatory properties (Schlosser et al., 1996).
Asymmetric Synthesis
The compound has been utilized in Pd-catalyzed asymmetric allylic alkylation reactions, leading to the synthesis of α-fluorophosphonates. These reactions highlight the compound's significance in creating molecules with chiral centers, underscoring its importance in the synthesis of complex organic molecules with high selectivity (Huang et al., 2014).
Propiedades
IUPAC Name |
diethyl 2-ethyl-2-fluoropropanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKXLOQGNAMZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)(C(=O)OCC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1578-75-2 |
Source


|
| Record name | 1,3-diethyl 2-ethyl-2-fluoropropanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2695235.png)



